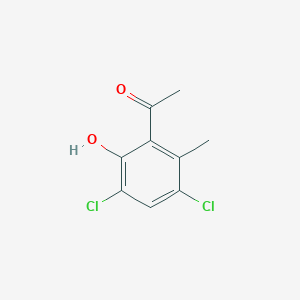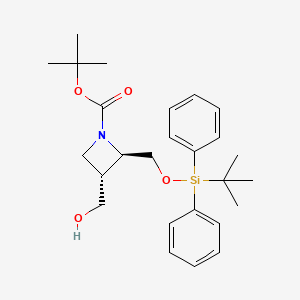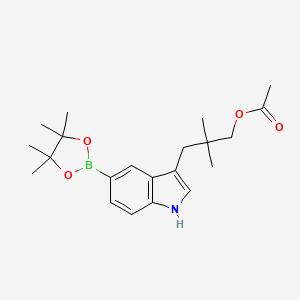
2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate is a complex organic compound that features a boron-containing dioxaborolane group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of palladium catalysts and pinacolborane for the borylation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can be performed on the dioxaborolane group.
Substitution: The acetate group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield various oxidized indole derivatives, while reduction of the dioxaborolane group can produce boronic acids.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate has several applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to the indole moiety.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing drugs.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The indole moiety can interact with biological targets, potentially affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Another boron-containing compound with applications in organic synthesis.
Propriétés
Formule moléculaire |
C21H30BNO4 |
|---|---|
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
[2,2-dimethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]propyl] acetate |
InChI |
InChI=1S/C21H30BNO4/c1-14(24)25-13-19(2,3)11-15-12-23-18-9-8-16(10-17(15)18)22-26-20(4,5)21(6,7)27-22/h8-10,12,23H,11,13H2,1-7H3 |
Clé InChI |
ZDWPPBVAUMBKEO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3CC(C)(C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



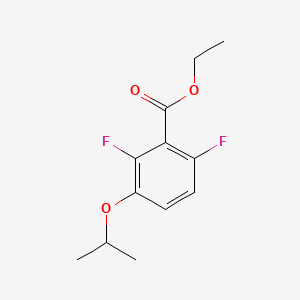

![N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide](/img/structure/B14014684.png)
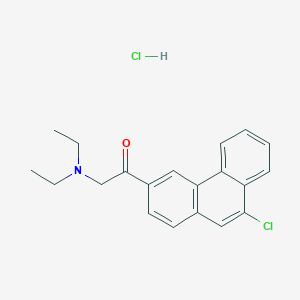

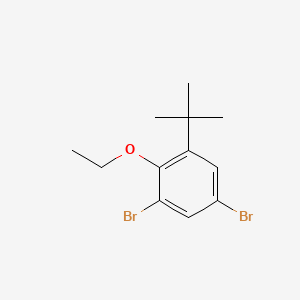
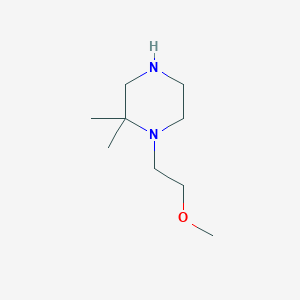

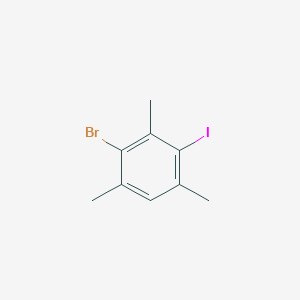
![7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride](/img/structure/B14014733.png)

